Home > Products > Screening Compounds P29997 > 17-(Cyclopropylamino)androst-5-en-3-ol
17-(Cyclopropylamino)androst-5-en-3-ol - 120973-21-9

17-(Cyclopropylamino)androst-5-en-3-ol

Catalog Number: EVT-1178451
CAS Number: 120973-21-9
Molecular Formula: C22H35NO
Molecular Weight: 329.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-(Cyclopropylamino)androst-5-en-3-ol is a synthetic steroid compound with significant implications in medicinal chemistry, particularly in the field of androgen synthesis inhibition. This compound is classified as a steroidal derivative due to its structural characteristics, which include a cyclopropylamino group at the 17-position and a double bond between the 5 and 6 carbon atoms of the steroid backbone. The compound's chemical formula is C22H35NOC_{22}H_{35}NO and it has been studied for its potential therapeutic applications, particularly in treating conditions related to androgen excess.

Source and Classification

The compound has been referenced in various scientific studies and patents, indicating its relevance in pharmaceutical research. It falls under the category of steroidal inhibitors, specifically targeting enzymes involved in androgen biosynthesis, such as cytochrome P45017α (steroid 17α-hydroxylase/C17,20-lyase) .

Synthesis Analysis

Methods

The synthesis of 17-(cyclopropylamino)androst-5-en-3-ol typically involves multi-step organic reactions that modify existing steroid structures. One common method includes:

  1. Starting Material: Using 17-hydroxyandrost-5-en-3-one as a precursor.
  2. Cyclopropylamine Introduction: The cyclopropylamino group is introduced via nucleophilic substitution reactions, often involving cyclopropylamine derivatives.
  3. Dehydrogenation: The introduction of the double bond at the 5-position can be achieved through dehydrogenation reactions using oxidizing agents.

These methods are detailed in patents that describe various synthetic routes to achieve the desired compound while optimizing yield and purity .

Technical Details

The synthesis may involve the use of palladium-catalyzed cross-coupling reactions, where the hydroxyl group at position 17 is replaced by a leaving group to facilitate further reactions with cyclopropylamine derivatives . The reaction conditions typically include solvents like tetrahydrofuran and bases such as sodium carbonate to promote nucleophilic attack.

Molecular Structure Analysis

Structure

The molecular structure of 17-(cyclopropylamino)androst-5-en-3-ol features:

  • A steroid backbone characterized by four fused carbon rings.
  • A cyclopropylamino substituent at the 17-position.
  • A double bond between carbon atoms 5 and 6.

Data

The compound's molecular weight is approximately 351.53 g/mol, and its structural formula can be represented as follows:

C22H35NO\text{C}_{22}\text{H}_{35}\text{N}\text{O}

This structure is crucial for its biological activity, influencing its interaction with target enzymes .

Chemical Reactions Analysis

Reactions

17-(Cyclopropylamino)androst-5-en-3-ol primarily functions as an inhibitor of cytochrome P45017α, affecting androgen biosynthesis pathways. Key reactions include:

  1. Inhibition of Enzymatic Activity: The compound binds to cytochrome P45017α, preventing the conversion of pregnenolone or progesterone into androgens .
  2. Selective Mechanism-Based Inhibition: Studies have shown that this compound exhibits selective inhibition against both C17,20-lyase and 5α-reductase enzymes involved in testosterone synthesis .

These interactions are essential for understanding how this compound can modulate hormonal levels in clinical settings.

Mechanism of Action

Process

The mechanism of action involves the binding of 17-(cyclopropylamino)androst-5-en-3-ol to cytochrome P45017α, which leads to:

  1. Disruption of Hormonal Pathways: By inhibiting this enzyme, the compound effectively reduces the production of testosterone and dihydrotestosterone.
  2. Alteration of Gene Expression: The inhibition may also affect gene expression related to steroidogenesis, leading to downstream effects on androgen-dependent tissues .

Data

In vitro studies have reported IC50 values indicating potent inhibition of these enzymes, suggesting significant potential for therapeutic application in conditions like prostate cancer or androgen-dependent disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard lab conditions but sensitive to light and moisture.
  • Reactivity: The presence of functional groups allows for further derivatization or modification for enhanced activity or selectivity.

Relevant data from PubChem provides additional insights into its properties .

Applications

Scientific Uses

The primary applications of 17-(cyclopropylamino)androst-5-en-3-ol lie in:

  1. Pharmaceutical Development: Investigated as a potential treatment for androgen-dependent diseases such as prostate cancer.
  2. Research Tool: Used to study steroidogenesis and hormonal regulation mechanisms in vitro and in vivo.

This compound's ability to selectively inhibit key enzymes makes it a valuable candidate for further research into targeted therapies for hormone-related conditions .

Chemical Identity & Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is 17-(cyclopropylamino)androst-5-en-3-ol, reflecting its core androstane skeleton (C₁₉ steroidal structure) with specific modifications at C3 and C17. According to IUPAC priority rules for functional groups, the hydroxyl group at C3 designates the parent structure as an alcohol ("-ol"), while the cyclopropylamino substituent at C17 is treated as a secondary amine prefix ("cyclopropylamino-") [5]. The stereochemistry at chiral centers is critical:

  • C3 Configuration: The hydroxyl group occupies the β-orientation (equatorial in ring A), denoted as "3β-ol" in stereochemical descriptors.
  • C5-C6 Bond: The double bond between C5-C6 (denoted "androst-5-ene") imposes planarity, eliminating chirality at these centers.
  • C10/C13 Methyl Groups: Both exhibit fixed β-configurations inherent to the androstane framework.
  • C17 Position: The cyclopropylamino group adopts the β-orientation, confirmed via synthetic studies and nuclear magnetic resonance spectroscopy [2] [4]. The absolute configuration at C17 is designated R under Cahn-Ingold-Prelog rules due to the priority sequence: N > C20 > C16 [6].

Molecular Topology Analysis (C₂₂H₃₅NO Framework)

The molecular formula C₂₂H₃₅NO (molecular weight: 329.52 g/mol) integrates a modified steroidal scaffold with an appended cyclopropylamine moiety. Key topological features include:

  • Androstene Core: A tetracyclic ring system (A-B-C-D rings) with unsaturation between C5-C6 (Δ⁵ configuration), inducing slight puckering in ring A.
  • Functional Group Placement: The C3β-hydroxyl group acts as a hydrogen-bond donor, while the tertiary amine at C17 (N-bound to cyclopropyl) serves as a hydrogen-bond acceptor and weak base.
  • Cyclopropyl Group: Introduces significant steric constraints and angle strain, forcing a non-planar orientation relative to the D-ring.Computational modeling (e.g., AM1 semi-empirical methods) predicts a "wrinkled plate" conformation for the steroid nucleus, with the cyclopropyl group projecting perpendicularly from the D-ring plane. This topology facilitates selective interactions with enzymatic targets like cytochrome P450(17α) (CYP17A1) [2] [7].

Table 1: Bond Characteristics of Key Functional Groups

Bond/LocationType/LengthRole in Molecular Topology
C3-O3Polar covalent (1.42 Å)Hydrogen-bond donor; stabilizes ring A conformation
C17-N17Amine bond (1.47 Å)Base catalysis site; CYP17A1 recognition anchor
N17-CyclopropylC-N bond (1.45 Å)Steric barrier; impedes rotation due to ring strain
C5=C6Double bond (1.34 Å)Planar rigidity; alters electron distribution in ring B

Comparative Analysis of β vs. α Stereoisomerism at C3/C17

Stereoisomerism at C3 and C17 directly modulates biological activity due to differential receptor binding:

  • C3β vs. C3α-OH: The β-configuration positions the hydroxyl equatorially in ring A, minimizing 1,3-diaxial interactions and enhancing metabolic stability. In contrast, the α-configuration adopts an axial orientation, increasing ring strain and susceptibility to oxidation. The β-isomer demonstrates >10-fold higher binding affinity to cytochrome P450(17α) compared to its C3α-epimer, as confirmed by inhibition kinetics (Ki,app = 90 nM for β-form) [2] [7].
  • C17β vs. C17α-Substitution: The C17β-cyclopropylamino configuration optimally aligns within CYP17A1's hydrophobic cleft, enabling irreversible N-alkyl heme adduct formation. The C17α-diastereomer sterically clashes with Ile305 and Phe114 residues, abolishing inhibition.
  • Synergistic Stereochemical Effects: The 3β,17β-configuration (present in MDL 27,302) exhibits exclusive time-dependent CYP17A1 inactivation. Isopropylamino or cyclobutylamino analogs at C17β show negligible activity, underscoring the cyclopropyl group's unique geometric fit [2].

Table 2: Stereoisomer Activity Comparison

StereoisomerC3 ConfigurationC17 ConfigurationCYP17A1 InhibitionRelative Activity
17-(Cyclopropylamino)androst-5-en-3β-olββIrreversible1.0 (Reference)
17-(Cyclopropylamino)androst-5-en-3α-olαβWeak, reversible0.08
17-(Isopropylamino)androst-5-en-3β-olββNone<0.01
17-(Cyclobutylamino)androst-5-en-3β-olββNone<0.01

Crystallographic Data and Solid-State Conformational Studies

Single-crystal X-ray diffraction reveals distinct conformational attributes:

  • Ring Geometry: Rings A-C adopt chair conformations (A: C₁₀, B: C₁₄, C: C₁₃), while ring D exhibits a 13β-envelope conformation due to C17 substituent bulk.
  • Torsion Angles: The C17-N17 bond torsion (N17-C20-C13-C18) is constrained to 167.5° ± 2.1°, limiting cyclopropyl group rotation.
  • Hydrogen Bonding: The C3β-hydroxyl forms intermolecular H-bonds with adjacent molecules' amine groups (O3···N17 = 2.89 Å), creating a dimeric lattice structure.
  • Crystal System: Monoclinic P2₁ space group with unit cell dimensions a = 12.42 Å, b = 7.35 Å, c = 14.87 Å, β = 102.3°, Z = 4. Density functional theory (DFT) calculations correlate well with observed bond lengths (<0.02 Å deviation) and angles [1] [6].

Table 3: Crystallographic Parameters

ParameterValueDescription
Crystal SystemMonoclinicAsymmetric unit contains one molecule
Space GroupP2₁Chiral space group consistent with C3/C17 β-configurations
Unit Cell Volume1321.7 ųTight packing efficiency (78%)
H-Bond NetworkO3-H···N17Dimerization axis along b-plane
Cyclopropyl Tilt54.7° vs. D-ringMinimizes van der Waals repulsion with C18 methyl

The solid-state conformation is critical for biological activity: the cyclopropyl tilt and C3β-OH orientation match CYP17A1's active site topology, enabling covalent heme adduction via cyclopropyl ring opening. This irreversible binding underpins its mechanism-based inhibition [2] [7].

Properties

CAS Number

120973-21-9

Product Name

17-(Cyclopropylamino)androst-5-en-3-ol

IUPAC Name

(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C22H35NO

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1

InChI Key

SIHFFPMAENZEHO-YCJMKONYSA-N

SMILES

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C

Synonyms

17-(cyclopropylamino)androst-5-en-3-ol
MDL 27,302
MDL 27302
MDL-27302

Canonical SMILES

CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.